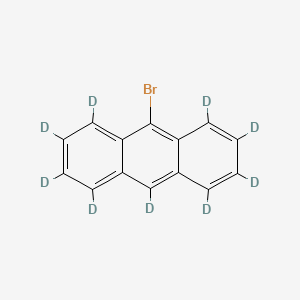

9-Bromoanthracene-d9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H9Br |

|---|---|

Molekulargewicht |

266.18 g/mol |

IUPAC-Name |

9-bromo-1,2,3,4,5,6,7,8,10-nonadeuterioanthracene |

InChI |

InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

InChI-Schlüssel |

ZIRVQSRSPDUEOJ-LOIXRAQWSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2Br)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Isotopic Impact: A Technical Guide to the Molecular Weight of 9-Bromoanthracene-d9

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular weight of 9-Bromoanthracene-d9, a deuterated analog of 9-Bromoanthracene. This document is intended for researchers, scientists, and professionals in the field of drug development and isotopic labeling, offering a detailed breakdown of the compound's molecular characteristics.

Core Molecular Data

The introduction of deuterium in place of protium (the most common isotope of hydrogen) significantly alters the molecular weight of the parent compound. The following table summarizes the key quantitative data for 9-Bromoanthracene and its deuterated form.

| Compound/Isotope | Molecular Formula | Molecular Weight ( g/mol ) |

| 9-Bromoanthracene | C₁₄H₉Br | 257.13[1][2][3] |

| This compound | C₁₄D₉Br | 266.18 |

| Hydrogen (Protium) | H | 1.008[4][5] |

| Deuterium | D | 2.014 |

Experimental Protocols: Molecular Weight Determination

The molecular weight of this compound is determined through a calculation-based approach, leveraging the known atomic weights of its constituent elements. The process involves the substitution of hydrogen atoms with deuterium atoms in the molecular formula of 9-Bromoanthracene.

Methodology:

-

Establish the Molecular Formula of the Parent Compound: The molecular formula for 9-Bromoanthracene is C₁₄H₉Br.

-

Identify the Number of Exchangeable Protons: In this case, all nine hydrogen atoms are replaced with deuterium.

-

Determine the Atomic Weights of Constituent Elements:

-

Carbon (C): ~12.011 g/mol

-

Hydrogen (H): ~1.008 g/mol

-

Bromine (Br): ~79.904 g/mol

-

Deuterium (D): ~2.014 g/mol

-

-

Calculate the Molecular Weight of 9-Bromoanthracene:

-

(14 * 12.011) + (9 * 1.008) + 79.904 = 257.13 g/mol

-

-

Calculate the Molecular Weight of this compound:

-

(14 * 12.011) + (9 * 2.014) + 79.904 = 266.184 g/mol

-

Visualization of Isotopic Substitution

The logical relationship between 9-Bromoanthracene and its deuterated isotopologue can be visualized as a direct substitution process.

This technical guide serves as a foundational resource for professionals requiring precise molecular weight data for this compound. The provided experimental protocols and visualizations aim to enhance the understanding of isotopic labeling and its impact on molecular properties.

References

Elucidating the Structure of 9-Bromoanthracene-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 9-Bromoanthracene-d9, a deuterated polycyclic aromatic hydrocarbon of significant interest in organic synthesis and materials science. This document details the key analytical techniques and experimental considerations necessary to confirm the identity and structure of this isotopically labeled compound.

Physicochemical Properties

This compound is the deuterated analog of 9-Bromoanthracene, with nine deuterium atoms substituting the hydrogen atoms on the anthracene core. The fundamental properties of both compounds are summarized in Table 1 for comparative analysis.

| Property | 9-Bromoanthracene | This compound |

| Molecular Formula | C₁₄H₉Br | C₁₄D₉Br[1] |

| Molecular Weight | 257.13 g/mol [2] | 266.18 g/mol [1][3] |

| IUPAC Name | 9-Bromoanthracene[2] | 9-Bromo-1,2,3,4,5,6,7,8,10-nonadeuterioanthracene |

| CAS Number | 1564-64-3 | 183486-02-4 |

| Appearance | Yellow to greenish-yellow crystalline solid | - |

| Melting Point | 97-100 °C | - |

Synthesis

Synthesis of 9-Bromoanthracene (Non-deuterated)

The synthesis of 9-Bromoanthracene is a well-established procedure, typically involving the electrophilic bromination of anthracene. A common and efficient method utilizes N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol:

-

Dissolution: Dissolve anthracene (1 equivalent) in a suitable solvent, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), in a round-bottom flask.

-

Addition of Brominating Agent: Add N-bromosuccinimide (1 equivalent) portion-wise to the anthracene solution. The reaction is often initiated by light or a radical initiator.

-

Reaction: Stir the mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Wash the reaction mixture with water to remove the succinimide byproduct. Separate the organic layer and dry it over an anhydrous salt, such as magnesium sulfate (MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol to yield pure 9-bromoanthracene.

Proposed Synthesis of this compound

The synthesis of this compound would involve the bromination of perdeuterated anthracene (anthracene-d10). The bromination step is expected to proceed similarly to the non-deuterated analog. The key challenge lies in the preparation of the anthracene-d10 starting material. One plausible approach is through acid-catalyzed hydrogen-deuterium exchange.

Proposed Experimental Protocol:

-

Deuteration of Anthracene: Anthracene can be deuterated by reacting it with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), in a suitable deuterated solvent like deuterium oxide (D₂O) or chloroform-d (CDCl₃) at elevated temperatures. This process facilitates the exchange of aromatic protons with deuterium. Multiple reaction cycles may be necessary to achieve a high degree of deuteration.

-

Bromination of Anthracene-d10: Once anthracene-d10 is obtained and purified, it can be brominated using the same procedure as for the non-deuterated anthracene, employing N-bromosuccinimide in an anhydrous solvent.

-

Purification: The resulting this compound can be purified by recrystallization to remove any unreacted starting material or byproducts.

Structure Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is illustrated in the following diagram.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 9-Bromoanthracene-d9

Introduction

This compound is the deuterium-labeled form of 9-Bromoanthracene.[1] It is a synthetic polycyclic aromatic hydrocarbon (PAH) where nine hydrogen atoms on the anthracene core have been replaced by their stable isotope, deuterium.[2] This isotopic labeling is crucial for its primary application as an internal standard in quantitative analysis, particularly in mass spectrometry, and for elucidating reaction mechanisms in chemical research.[3][4]

The parent compound, 9-Bromoanthracene, is a key intermediate in organic synthesis, valued for its luminescent properties which make it a precursor for materials used in Organic Light-Emitting Diodes (OLEDs) and other organic semiconductors.[5] The bromine atom at the 9-position provides a reactive site for further functionalization through reactions like Suzuki couplings. This compound retains the chemical reactivity of its non-deuterated counterpart while offering the analytical advantages of a stable isotope label.

Chemical and Physical Properties

The physical and chemical properties of this compound are similar to the unlabeled compound, with notable differences in molecular weight and mass spectrometric data due to the presence of deuterium. Quantitative data for both compounds are summarized below for comparison.

| Property | This compound | 9-Bromoanthracene (unlabeled) | Reference(s) |

| Appearance | Light yellow to yellow solid | White to yellow crystalline powder/solid | |

| CAS Number | 183486-02-4 | 1564-64-3 | |

| Molecular Formula | C₁₄D₉Br | C₁₄H₉Br | |

| Molecular Weight | 266.18 g/mol | 257.13 g/mol | |

| Monoisotopic Mass | 265.04525 Da | 255.98876 Da | |

| Melting Point | Not specified | 97-105 °C | |

| Boiling Point | Not specified | 389.7 °C at 760 mmHg | |

| Solubility | Insoluble in water; slightly soluble in Chloroform, DMSO, Methanol | Insoluble in water; soluble in polar organic solvents | |

| Storage Conditions | Store at room temperature, protected from light and moisture | Store at room temperature in a dry environment |

Synthesis and Experimental Protocols

The synthesis of this compound involves the regioselective bromination of a deuterated precursor, Anthracene-d10. The protocol is analogous to the synthesis of the unlabeled compound from anthracene.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted for 9-Bromoanthracene)

This protocol describes the synthesis of the unlabeled 9-Bromoanthracene and is representative of the method used for its deuterated analog, starting from Anthracene-d10.

Materials:

-

Anthracene (5.0 g, 28.05 mmol)

-

N-Bromosuccinimide (NBS) (4.99 g, 28.05 mmol)

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous Ethanol

Procedure:

-

Dissolve anthracene (5.0 g, 28.05 mmol) in chloroform in a round-bottom flask.

-

Protect the flask from light and add N-bromosuccinimide (4.99 g, 28.05 mmol) to the solution in portions.

-

Stir the reaction mixture continuously at room temperature for 12 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, add water to the mixture and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Collect the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Recrystallize the resulting crude solid from anhydrous ethanol to yield 9-Bromoanthracene as a green-yellow solid. The reported yield for this reaction is approximately 66.3%.

Spectroscopic and Analytical Data

The key analytical difference between this compound and its protio-analog lies in their mass spectra and NMR spectra.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak for this compound will appear at a higher m/z value (approx. 266) compared to the unlabeled compound (approx. 257), reflecting the mass difference of the nine deuterium atoms. This distinct mass shift is fundamental to its use as an internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of 9-Bromoanthracene shows characteristic signals in the aromatic region (δ 7.5-8.6 ppm). Conversely, the ¹H NMR spectrum of high-purity this compound would show a near-complete absence of these signals.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum could be used to confirm the positions of deuterium incorporation on the anthracene skeleton.

-

¹³C NMR: The ¹³C NMR spectrum will be similar for both compounds, though signals for deuterated carbons may show splitting due to C-D coupling and longer relaxation times.

-

Applications in Research and Development

While sharing the core chemical structure of 9-Bromoanthracene, the applications of the deuterated version are highly specialized.

Caption: Core applications of 9-Bromoanthracene and its d9 analog.

Primary Applications of this compound

-

Internal Standard: The most common use for this compound is as an internal standard for the quantification of 9-Bromoanthracene or related PAHs in complex matrices. Since it co-elutes with the analyte but is distinguishable by mass, it can accurately correct for sample loss during preparation and instrumental variability.

-

Mechanistic Studies: Isotopic labeling is a powerful technique to trace the fate of molecules through chemical reactions. This compound can be used to study reaction mechanisms, such as hydrogen/deuterium exchange reactions or to determine which parts of a molecule are involved in a particular transformation.

Applications of the Parent Compound (9-Bromoanthracene)

-

Organic Electronics: It is a widely used building block for synthesizing larger, more complex PAHs for use as emitters or host materials in OLEDs and as active components in organic field-effect transistors (OFETs).

-

Materials Science: The photodimerization of 9-bromoanthracene can be utilized to create initiators for atom transfer radical polymerization (ATRP) reactions.

-

Fluorescent Probes: The anthracene core is highly fluorescent, making 9-bromoanthracene a useful precursor for developing fluorescent nucleotides and chemosensors for biological and environmental applications.

Safety, Handling, and Storage

-

Hazards: PAHs as a class may exhibit mutagenic or carcinogenic properties. Direct contact with skin, inhalation of dust, and ingestion should be avoided. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Storage: The compound is chemically stable. It should be stored at room temperature in a tightly sealed container, protected from direct sunlight and moisture to maintain its integrity.

References

An In-depth Technical Guide to 9-Bromoanthracene-d9

IUPAC Name: 9-Bromo-1,2,3,4,5,6,7,8,10-nonadeuterioanthracene

This technical guide provides a comprehensive overview of 9-Bromoanthracene-d9, a deuterated polycyclic aromatic hydrocarbon (PAH), for researchers, scientists, and professionals in drug development and materials science. This document covers its chemical properties, synthesis, and key applications, with a focus on its role as a stable isotope-labeled internal standard in analytical chemistry.

Core Concepts and Properties

This compound is a derivative of anthracene in which nine hydrogen atoms have been replaced by deuterium, and a bromine atom is substituted at the 9-position.[1] This isotopic labeling makes it a valuable tool in various research applications, primarily due to the mass difference between deuterium and hydrogen, and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1]

Physicochemical Properties

While specific experimental data for the deuterated compound is limited, the properties of its non-deuterated analog, 9-bromoanthracene, provide a close approximation.

| Property | Value | Reference |

| IUPAC Name | 9-Bromo-1,2,3,4,5,6,7,8,10-nonadeuterioanthracene | [2] |

| CAS Number | 183486-02-4 | [2] |

| Molecular Formula | C₁₄D₉Br | [2] |

| Molecular Weight | 266.18 g/mol | |

| Appearance | Typically a solid at room temperature. The non-deuterated form is a white to light yellow crystalline powder. | |

| Melting Point (non-deuterated) | 97-100 °C | |

| Boiling Point (non-deuterated) | 389.7 °C at 760 mmHg | |

| Solubility | May be soluble in DMSO. The non-deuterated form is slightly soluble in chloroform, DMSO, and methanol, and insoluble in water. | |

| Storage | Recommended at -20°C for long-term storage (3 years) or at 4°C for shorter periods (2 years). |

Synthesis of this compound

Inferred Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of non-deuterated 9-bromoanthracene.

Materials:

-

Anthracene-d10

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃), anhydrous

-

Ethanol, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Distilled water

Procedure:

-

In a round-bottom flask protected from light, dissolve anthracene-d10 (1 equivalent) in anhydrous chloroform.

-

Add N-bromosuccinimide (1 equivalent) in portions to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature for approximately 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with distilled water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from anhydrous ethanol to yield this compound.

The following diagram illustrates the synthetic pathway for this compound.

Applications in Research and Development

The primary utility of this compound stems from its nature as a stable isotope-labeled compound.

Internal Standard in Quantitative Analysis

This compound is an ideal internal standard for the quantification of 9-bromoanthracene and other PAHs in various matrices using isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to the sample prior to extraction and analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute and experience similar matrix effects and losses during sample preparation. The distinct mass difference allows for their separate detection by the mass spectrometer, and the ratio of their signals enables highly accurate and precise quantification of the analyte.

Experimental Protocol: Quantification of PAHs using this compound as an Internal Standard (Illustrative)

The following is a generalized protocol for the analysis of PAHs in an environmental sample, such as soil or sediment, using this compound as an internal standard.

1. Sample Preparation and Extraction:

- A known mass of the sample is spiked with a precise amount of this compound solution.

- The sample is then subjected to an extraction method, such as ultrasonic extraction, with an appropriate solvent (e.g., a mixture of acetone and hexane).

- The extract is concentrated and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: A capillary column suitable for PAH analysis (e.g., DB-5ms).

- Injection: Splitless injection mode.

- Temperature Program: An optimized temperature gradient to ensure separation of the target PAHs.

- Mass Spectrometer (MS) Conditions:

- Ionization: Electron Ionization (EI).

- Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Specific ions for the target PAHs and for this compound are monitored.

3. Data Analysis:

- A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the target PAHs and a constant concentration of this compound.

- The concentration of the target PAHs in the sample is calculated based on the response factor relative to the internal standard.

The workflow for using a stable isotope-labeled internal standard is depicted below.

Mechanistic Studies

The increased strength of the C-D bond compared to the C-H bond can lead to a kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate. By comparing the reaction rates of this compound with its non-deuterated counterpart in reactions such as the Diels-Alder cycloaddition, researchers can gain insights into the reaction mechanism and determine if C-H bond cleavage is involved in the rate-determining step.

Materials Science

In the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), deuteration of the organic materials has been shown to enhance device stability and longevity. The stronger C-D bonds are less susceptible to vibrational degradation, which is a key factor in the operational lifetime of OLEDs. This compound serves as a valuable building block for the synthesis of these more robust deuterated materials.

Conclusion

This compound is a specialized chemical with significant applications in analytical chemistry, mechanistic organic chemistry, and materials science. Its primary role as a stable isotope-labeled internal standard allows for highly accurate and precise quantification of polycyclic aromatic hydrocarbons. The continued development of advanced analytical instrumentation and the increasing demand for high-performance organic electronic materials are likely to expand the applications of this compound and other deuterated compounds in the future.

References

An In-depth Technical Guide to the Characteristics of Deuterated 9-Bromoanthracene

This technical guide provides a comprehensive overview of the core characteristics of deuterated 9-bromoanthracene, with a particular focus on 9-bromoanthracene-d9. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This guide covers the physicochemical properties, synthesis, and key applications, presenting quantitative data in structured tables and detailing relevant experimental protocols.

Core Physicochemical and Spectroscopic Characteristics

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, subtly alters the physicochemical properties of a molecule. The most significant impact is on the vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference forms the basis for the kinetic isotope effect and leads to notable changes in spectroscopic signatures.

Physical and Chemical Properties

The following table summarizes and compares the key physical and chemical properties of 9-bromoanthracene and its fully deuterated analog, this compound.

| Property | 9-Bromoanthracene | This compound |

| Molecular Formula | C₁₄H₉Br[1] | C₁₄D₉Br |

| Molecular Weight | 257.13 g/mol [2] | 266.18 g/mol [3] |

| Appearance | White to light yellow or greenish-yellow crystalline powder[4][5] | Not explicitly stated, expected to be similar to the non-deuterated form. |

| Melting Point | 97-100 °C | Not available in literature. Expected to be very similar to the non-deuterated form. |

| Boiling Point | 190 °C (at 0.16 kPa, sublimes) | Not available in literature. Expected to be very similar to the non-deuterated form. |

| Solubility | Insoluble in water. Soluble in toluene, chloroform, dichloromethane, DMSO, acetic acid, and carbon disulfide. | Not available in literature. Expected to have similar solubility to the non-deuterated form. |

Spectroscopic and Photophysical Properties

The substitution of hydrogen with deuterium has a pronounced effect on the spectroscopic properties of 9-bromoanthracene. While the electronic transitions that govern UV-Vis absorption and fluorescence are largely unaffected, the change in mass significantly alters vibrational modes (e.g., C-D stretching in infrared spectroscopy) and can have subtle effects on nuclear magnetic resonance spectra.

| Property | 9-Bromoanthracene | This compound |

| ¹H NMR | δ 8.55 (d, J = 8.9 Hz, 2H), 8.48 (s, 1H), 8.03 (d, J = 8.4 Hz, 2H), 7.67 – 7.60 (m, 2H), 7.56 – 7.51 (m, 2H) in CDCl₃. | The ¹H NMR spectrum would show a significant reduction or absence of signals in the aromatic region, depending on the isotopic purity. Residual proton signals would appear at similar chemical shifts to the non-deuterated compound. |

| Fluorescence | Exhibits fluorescence with an excitation wavelength (λex) of approximately 370 nm. | Expected to have similar absorption and emission maxima to the non-deuterated form, as these are governed by electronic transitions. |

| Fluorescence Quantum Yield (Φf) | Generally lower than that of unsubstituted anthracene. | Not available in literature, but deuteration can sometimes lead to a slight increase in quantum yield due to the decreased rates of non-radiative decay pathways involving C-H vibrations. |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and application of deuterated compounds. The following sections provide protocols for the synthesis of deuterated 9-bromoanthracene and its use as an internal standard.

Synthesis of this compound

The synthesis of this compound is most effectively achieved by the bromination of commercially available deuterated anthracene (anthracene-d10). This "bottom-up" approach ensures a high level of deuterium incorporation. The protocol is adapted from the synthesis of the non-deuterated analog.

Materials:

-

Anthracene-d10

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃), anhydrous

-

Ethanol, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask protected from light, dissolve anthracene-d10 (1 equivalent) in anhydrous chloroform.

-

Add N-bromosuccinimide (1 equivalent) to the solution in portions.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and stir for 30 minutes.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Recrystallize the crude product from anhydrous ethanol to yield this compound.

Caption: Workflow for the synthesis of this compound.

Use as an Internal Standard in LC-MS/MS

Deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry because they co-elute with the analyte but are distinguishable by their higher mass.

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of the non-deuterated 9-bromoanthracene (analyte) and a separate stock solution of this compound (internal standard, IS) in a suitable organic solvent.

-

Preparation of Calibration Standards: Create a series of calibration standards by spiking a known amount of the analyte into the matrix of interest (e.g., plasma, environmental sample) at different concentrations. Add a constant amount of the IS to each calibration standard.

-

Sample Preparation: To the unknown sample, add the same constant amount of the IS as was added to the calibration standards.

-

Extraction: Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards and unknown samples. The IS compensates for any variability in extraction recovery.

-

LC-MS/MS Analysis: Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Data Analysis: Monitor a specific mass transition for the analyte and a corresponding, higher-mass transition for the IS. The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration for the calibration standards to create a calibration curve. This curve is then used to determine the concentration of the analyte in the unknown samples.

Core Applications in Research and Development

The unique properties of deuterated 9-bromoanthracene make it a valuable tool in several scientific domains.

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, deuteration of organic molecules used in OLEDs can significantly enhance device lifetime and stability. The C-D bond has a lower zero-point energy and is therefore stronger and less susceptible to vibrational degradation than the C-H bond. This increased stability can reduce the formation of non-emissive quenching sites, leading to more robust and longer-lasting OLED devices. Deuterated anthracene derivatives are therefore of great interest for developing high-performance blue emitters and host materials.

Internal Standards for Mass Spectrometry

As detailed in the experimental protocol, deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry. This compound serves as an excellent internal standard for the quantification of 9-bromoanthracene and related polycyclic aromatic hydrocarbons (PAHs). Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.

Caption: Application of deuterated 9-bromoanthracene in LC-MS.

Mechanistic Studies in Drug Development

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly in the study of drug metabolism. If the cleavage of a C-H bond is the rate-determining step of a metabolic pathway (e.g., by a cytochrome P450 enzyme), replacing that hydrogen with deuterium will slow down the reaction. By comparing the metabolic rates of a deuterated drug candidate with its non-deuterated counterpart, researchers can gain insight into metabolic pathways and potentially design drugs with improved pharmacokinetic profiles, such as a longer half-life or reduced formation of toxic metabolites.

Caption: Principle of the Kinetic Isotope Effect (KIE).

References

An In-depth Technical Guide on the Safety of 9-Bromoanthracene-d9

Section 1: Chemical and Physical Properties

The fundamental physical and chemical characteristics of 9-Bromoanthracene and its deuterated form are summarized below. This data is crucial for the safe handling and storage of the compound.

| Property | 9-Bromoanthracene | 9-Bromoanthracene-d9 | Source |

| Molecular Formula | C14H9Br | C14D9Br | [1][2] |

| Molecular Weight | 257.13 g/mol | 266.18 g/mol | [2][3] |

| CAS Number | 1564-64-3 | 183486-02-4 | [2] |

| Appearance | White to light yellow crystal powder | Light yellow to yellow solid | |

| Melting Point | 97-100 °C | Not available | |

| Boiling Point | 389.7 °C at 760 mmHg | Not available | |

| Flash Point | 190.3 °C | Not available | |

| Density | 1.479 g/cm³ | Not available | |

| Solubility | Insoluble in water; slightly soluble in Chloroform, DMSO, and Methanol. | Not available | |

| Vapor Pressure | 6.28E-06 mmHg at 25°C | Not available |

Section 2: Hazard Identification and Classification

9-Bromoanthracene is classified as a hazardous substance. The following table details its classification according to the Globally Harmonized System (GHS) and the associated hazard statements.

| Hazard Class | GHS Category | Hazard Statement | Source |

| Skin Irritation | 2 | H315: Causes skin irritation | |

| Eye Irritation | 2 | H319: Causes serious eye irritation | |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation | |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |

Signal Word: Warning

Hazard Pictograms:

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the provided Safety Data Sheets. The hazard classifications are based on standardized tests, the methodologies of which are governed by international guidelines (e.g., OECD Guidelines for the Testing of Chemicals). These studies are typically conducted by the manufacturer or specialized contract research organizations.

Section 4: Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are vital when working with this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a respirator if ventilation is inadequate or if dust is generated.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid the formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store locked up.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. Get medical attention if you feel unwell.

-

If on Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.

-

If Swallowed: Do NOT induce vomiting. Get medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Protective Equipment: Wear self-contained breathing apparatus.

Accidental Release Measures:

-

Avoid dust formation.

-

Use personal protective equipment.

-

Sweep up and shovel into suitable containers for disposal.

-

Prevent entry into drains and the environment.

Section 5: Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the chemical to its disposal.

Caption: Logical workflow for the safe handling of this compound.

References

Thermal Stability of 9-Bromoanthracene-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 9-Bromoanthracene-d9, a deuterated polycyclic aromatic hydrocarbon of significant interest in organic electronics and pharmaceutical research. Due to the limited availability of specific experimental data for the deuterated compound, this document outlines detailed, best-practice experimental protocols for its synthesis, purification, and thermal analysis. The presented data is based on established knowledge of analogous non-deuterated compounds and serves as a predictive guide for experimental design and interpretation.

Introduction

This compound is the deuterated isotopologue of 9-bromoanthracene. The substitution of hydrogen with deuterium atoms can subtly influence the physicochemical properties of the molecule, including its thermal stability, due to the kinetic isotope effect. Understanding the thermal behavior of this compound is critical for its application in high-temperature processes, for ensuring long-term storage stability, and for its use as an internal standard in analytical methods. This guide details the necessary experimental procedures to thoroughly characterize the thermal properties of this compound.

Synthesis and Purification of this compound

The synthesis of this compound is analogous to that of its non-deuterated counterpart, typically starting from commercially available anthracene-d10. The most common method involves the electrophilic bromination using N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis

Materials:

-

Anthracene-d10

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄), anhydrous

-

A radical initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthracene-d10 (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq) to the solution.

-

Add a catalytic amount of a radical initiator or irradiate the mixture with a UV lamp to initiate the reaction.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven to remove any residual solvent. The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry.

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Properties

| Property | Predicted Value/Range | Analytical Technique |

| Melting Point (Tₘ) | 97 - 101 °C | DSC |

| Enthalpy of Fusion (ΔHբ) | 20 - 30 kJ/mol | DSC |

| Onset Decomposition Temp. (Tₒ) | > 250 °C | TGA |

| 5% Mass Loss Temperature (T₅) | > 280 °C | TGA |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of purified this compound into a clean TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at which 5% mass loss occurs.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of purified this compound into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a temperature below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 150 °C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the onset temperature of the melting endotherm (melting point) and integrate the peak area to calculate the enthalpy of fusion.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Synthesis and Purification Workflow for this compound

Thermal Analysis Workflow for this compound

Conclusion

This technical guide provides a framework for the synthesis, purification, and comprehensive thermal analysis of this compound. While specific experimental data for the deuterated compound remains to be published, the protocols and predictive data presented herein offer a solid foundation for researchers. The successful execution of these experiments will yield crucial data on the thermal stability of this compound, enabling its confident application in various scientific and industrial fields. It is recommended that all experimental work be conducted by trained personnel in a controlled laboratory setting, adhering to all relevant safety protocols.

Data Presentation: Physicochemical Properties

An In-depth Technical Guide on the Physicochemical Properties of 9-Bromoanthracene-d9

For researchers, scientists, and professionals in drug development and materials science, understanding the physical properties of isotopically labeled compounds is of paramount importance. This compound, the deuterated analogue of 9-Bromoanthracene, serves as a crucial tool in various analytical and research applications, including as an internal standard and in studies of reaction mechanisms and material stability. This guide provides a detailed overview of its melting point, drawing comparisons with its non-deuterated counterpart and outlining the standard methodology for its determination.

| Property | 9-Bromoanthracene | This compound |

| CAS Number | 1564-64-3[1][2][3][4] | 183486-02-4 |

| Molecular Formula | C₁₄H₉Br | C₁₄D₉Br |

| Molecular Weight | 257.13 g/mol | 266.18 g/mol |

| Melting Point | 97-107 °C (Range from various sources) | Data not available in cited sources |

| Appearance | Yellow to green or brown powder/crystals | Not specified |

Expected Effect of Deuteration on Melting Point

The substitution of hydrogen with its heavier isotope, deuterium, results in a stronger C-D bond compared to the C-H bond. This is a consequence of the lower zero-point energy of the C-D vibrational mode. This difference can lead to subtle changes in intermolecular forces, such as van der Waals interactions and, if applicable, hydrogen bonding, which in turn can slightly alter the melting point. While the direction and magnitude of this change are not always predictable without experimental data, it is a key consideration in the physical chemistry of deuterated compounds. In the context of materials science, such as in Organic Light-Emitting Diodes (OLEDs), the enhanced stability of C-D bonds is leveraged to increase the operational lifetime of devices by mitigating degradation pathways involving C-H bond cleavage.

Experimental Protocols: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity and identity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The standard method for determining the melting point of a compound like this compound involves using a melting point apparatus.

Objective: To accurately determine the temperature range over which the crystalline solid melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Sample of this compound

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube or PVC pipe for packing

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a 2-3 foot piece of glass tubing). The bouncing action will compact the solid at the bottom. Repeat until a packed sample height of 2-3 mm is achieved. An improper sample height can lead to an artificially broad melting range.

-

Initial (Rapid) Determination: Place the loaded capillary tube into the sample holder of the melting point apparatus. Heat the block at a medium-to-fast rate to determine an approximate melting point. This provides a rough estimate and saves time.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step. Prepare a new capillary with a fresh sample. A previously melted sample should not be reused, as its crystalline structure may have changed.

-

Measurement: Heat the new sample, ensuring that the temperature increases at a slow rate of no more than 1-2°C per minute as it approaches the expected melting point.

-

Recording the Melting Range: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid becomes visible.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂.

-

-

Confirmation: For accuracy, it is good practice to repeat the careful determination with another fresh sample to ensure the results are consistent.

Mandatory Visualization

The following diagrams illustrate the logical relationship between 9-Bromoanthracene and its deuterated form, and a typical workflow for its synthesis.

Caption: Structural relationship between Anthracene, 9-Bromoanthracene, and its d9 isotopologue.

Caption: Standard experimental workflow for determining the melting point of a solid organic compound.

References

Methodological & Application

Application Note: Synthesis of 9-Bromoanthracene-d9 from Deuterated Benzene

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the multi-step synthesis of 9-Bromoanthracene-d9, a valuable isotopically labeled compound for use in organic electronics, mechanistic studies, and as a building block in pharmaceutical research. The synthesis commences with commercially available deuterated benzene (Benzene-d6).

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a three-stage process. The initial stage involves the construction of the anthracene core using a modified Haworth synthesis, which is a classic method for preparing polycyclic aromatic hydrocarbons.[1][2] This begins with the Friedel-Crafts acylation of Benzene-d6 with phthalic anhydride to form an intermediate, which is then reduced and cyclized to yield a partially deuterated anthracene. The second stage involves a catalytic hydrogen-deuterium exchange to produce fully deuterated Anthracene-d10. The final stage is the regioselective bromination of Anthracene-d10 at the 9-position using N-bromosuccinimide (NBS) to yield the target compound, this compound.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product involved in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Melting Point (°C) |

| Benzene-d6 | C₆D₆ | 84.19 | - | 6.8 |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | - | 131-133 |

| Anthracene-d10 | C₁₄D₁₀ | 188.32 | ~85% (from Anthracene)[3] | 216-218 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | - | 175-180 (dec.) |

| This compound | C₁₄D₉Br | 266.22 | ~65-70% (from Anthracene-d10) [4] | 101-103 [5] |

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The solvents used are flammable and/or toxic.

Stage 1: Synthesis of Anthracene-d8 via Haworth Synthesis

This stage involves a Friedel-Crafts acylation followed by reduction and cyclization.

Part A: Friedel-Crafts Acylation of Benzene-d6 with Phthalic Anhydride

-

Setup: Equip a 250 mL three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet connected to a trap), and a magnetic stirrer. Ensure all glassware is oven-dried to be moisture-free.

-

Reaction Mixture: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 eq). Cool the flask in an ice bath.

-

Addition of Reactants: Charge the dropping funnel with a solution of phthalic anhydride (1.0 eq) dissolved in Benzene-d6 (used as both reactant and solvent, ~5 eq).

-

Reaction: Add the Benzene-d6 solution dropwise to the cooled AlCl₃ suspension over 30 minutes with vigorous stirring. After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Isolation: The product, o-(benzoyl-d5)benzoic acid, will precipitate. Isolate the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Part B: Reduction and Cyclization

-

Reduction: The keto group of o-(benzoyl-d5)benzoic acid is reduced to a methylene group using a Clemmensen reduction (amalgamated zinc and HCl) or Wolff-Kishner reduction (hydrazine and a strong base). For this protocol, the Clemmensen reduction is suggested.

-

Combine the dried o-(benzoyl-d5)benzoic acid (1.0 eq) with amalgamated zinc (prepared from zinc dust and HgCl₂) in a flask with toluene and concentrated HCl.

-

Reflux the mixture for 24 hours.

-

-

Isolation of Intermediate: After cooling, separate the organic layer. Wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure to yield o-(benzyl-d5)benzoic acid.

-

Cyclization: Heat the o-(benzyl-d5)benzoic acid with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid at ~100°C for 1 hour. This will effect an intramolecular Friedel-Crafts acylation to form the dihydroanthracenone intermediate, which is subsequently reduced and aromatized in situ to yield Anthracene-d8.

-

Purification: Pour the reaction mixture onto ice water to precipitate the crude Anthracene-d8. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or toluene.

Stage 2: Perdeuteration to Anthracene-d10

This procedure is adapted from a known method for the deuteration of anthracene.

-

Reaction Setup: In a high-pressure reactor, place the synthesized Anthracene-d8 (1.0 eq), 5% Platinum on Carbon (Pt/C) catalyst, and heavy water (D₂O).

-

Reaction Conditions: Stir the mixture at 80°C for 24 hours under pressure.

-

Work-up: After cooling to room temperature, extract the product with dichloromethane.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate to obtain Anthracene-d10. The deuterium incorporation can be confirmed by mass spectrometry. The expected yield is approximately 87% with a deuterium conversion of over 95%.

Stage 3: Regioselective Bromination of Anthracene-d10

This protocol uses N-bromosuccinimide (NBS) for selective bromination at the 9-position.

-

Reaction Setup: Dissolve Anthracene-d10 (1.0 eq) in anhydrous chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in a round-bottom flask protected from light.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq) in portions to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, add water and stir for another 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Isolation: Dry the combined organic extracts over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: Recrystallize the crude solid from anhydrous ethanol to yield this compound as a greenish-yellow solid. The typical yield for this step is around 66%.

Visualization of Key Experimental Steps

Friedel-Crafts Acylation and Work-up

Caption: Workflow for Friedel-Crafts acylation.

Bromination and Purification Protocol

Caption: Protocol for the bromination of Anthracene-d10.

References

Application Notes and Protocols for the Use of 9-Bromoanthracene-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 9-Bromoanthracene-d9 as an internal standard, primarily for the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) and other related aromatic compounds. The protocols outlined below are intended to be adapted for specific laboratory conditions and analytical instrumentation.

Introduction to this compound as an Internal Standard

This compound (C₁₄D₉Br) is a deuterated form of 9-Bromoanthracene, where nine hydrogen atoms have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for analytical methods, particularly those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

The fundamental principle behind using a deuterated internal standard is its chemical and physical similarity to the target analytes.[5] this compound co-elutes with its non-deuterated counterpart and other similar PAHs, and it experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the target compounds.

Key Advantages:

-

Correction for Matrix Effects: Mitigates the impact of sample matrix components on the analyte signal.

-

Improved Precision and Accuracy: Accounts for variations during sample extraction, handling, and injection.

-

Robustness: Enhances the reliability and reproducibility of analytical methods.

Applications

The primary application of this compound is as an internal standard in the analysis of environmental contaminants, particularly PAHs. PAHs are a class of organic compounds that are of significant concern due to their carcinogenic and mutagenic properties. They are commonly found in environmental matrices such as:

-

Air (particulate matter)

-

Water (drinking water, wastewater)

-

Soil and Sediment

-

Food and Beverages

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₄D₉Br |

| Molecular Weight | 266.18 g/mol |

| CAS Number | 183486-02-4 |

| Appearance | Solid |

| Storage | Store at 2-8°C for long-term storage. |

(Data sourced from commercial supplier information)

Experimental Protocols

Protocol 1: Quantitative Analysis of PAHs in Water Samples by GC-MS

This protocol describes the use of this compound as an internal standard for the quantification of PAHs in water samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

-

This compound solution (e.g., 100 µg/mL in a suitable solvent)

-

PAH calibration standards

-

Dichloromethane (DCM), pesticide residue grade

-

Anhydrous sodium sulfate

-

Glassware (separatory funnels, flasks, vials)

2. Sample Preparation (Liquid-Liquid Extraction)

-

Collect a 1 L water sample in a clean glass container.

-

Spike the sample with a known amount of this compound internal standard solution. The final concentration should be in the mid-range of the calibration curve.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of DCM to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate for at least 10 minutes.

-

Drain the DCM (bottom layer) into a flask containing anhydrous sodium sulfate to remove residual water.

-

Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the extracts.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

3. GC-MS Instrumental Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 300°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | 60°C (hold 1 min), ramp to 320°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Transfer Line Temp | 320°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ions | To be determined for each target PAH and this compound (m/z 264, 266) |

4. Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of the target PAHs.

-

Spike each calibration standard with the same amount of this compound internal standard as the samples.

-

Analyze the calibration standards using the same GC-MS method.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the concentration of each PAH in the samples using the calibration curve.

Protocol 2: Analysis of PAHs in Soil/Sediment by LC-MS/MS

This protocol details the use of this compound for the analysis of PAHs in solid matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

-

This compound solution

-

PAH calibration standards

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Solid Phase Extraction)

-

Homogenize and weigh 5 g of the soil/sediment sample.

-

Spike the sample with a known amount of this compound internal standard.

-

Extract the sample with 20 mL of ACN using ultrasonication for 20 minutes.

-

Centrifuge the sample and collect the supernatant.

-

Condition an SPE cartridge with 5 mL of ACN followed by 5 mL of water.

-

Load the sample extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 50:50 ACN:water to remove interferences.

-

Elute the PAHs with 10 mL of ACN.

-

Concentrate the eluate to a final volume of 1 mL.

-

Filter the extract through a 0.22 µm syringe filter into an LC vial.

3. LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 min, hold for 5 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized for each target PAH and this compound |

4. Calibration and Quantification Follow the same calibration procedure as described in Protocol 1, creating a calibration curve based on the ratio of analyte to internal standard peak areas.

Data Presentation

The following table summarizes typical performance data for the analysis of PAHs using a deuterated internal standard. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

| Analyte | Matrix | Method | Recovery (%) | LOD (ng/g) | LOQ (ng/g) |

| Naphthalene | Water | GC-MS | 85 - 110 | 0.01 - 0.1 | 0.03 - 0.3 |

| Phenanthrene | Soil | LC-MS/MS | 90 - 115 | 0.1 - 1.0 | 0.3 - 3.0 |

| Benzo[a]pyrene | Sediment | GC-MS | 80 - 120 | 0.05 - 0.5 | 0.15 - 1.5 |

| Chrysene | Water | LC-MS/MS | 88 - 112 | 0.02 - 0.2 | 0.06 - 0.6 |

Visualizations

References

Application Notes and Protocols: 9-Bromoanthracene-d9 in Advanced OLED Materials

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 9-Bromoanthracene-d9 as a building block for next-generation Organic Light-Emitting Diode (OLED) materials. The incorporation of deuterium at the anthracene core significantly enhances the operational lifetime and efficiency of OLED devices, a phenomenon attributed to the kinetic isotope effect.

Introduction: The Deuterium Advantage in OLEDs

The stability of organic materials is a critical factor limiting the lifetime of OLEDs, particularly for blue emitters. The degradation of these materials often involves the cleavage of carbon-hydrogen (C-H) bonds. By strategically replacing hydrogen with its heavier isotope, deuterium (D), the resulting carbon-deuterium (C-D) bonds exhibit a greater bond dissociation energy. This increased bond strength slows down degradation pathways, leading to a substantial improvement in device longevity.[1][2][3][4] This "deuterium effect" has been shown to increase device lifetime by a factor of five or more without compromising efficiency.

This compound serves as a versatile, deuterated building block for the synthesis of a wide array of OLED materials, including emitters, hosts, and charge transport layers. Its anthracene core is an excellent chromophore, particularly for blue emission. The bromine atom at the 9-position provides a reactive handle for functionalization via cross-coupling reactions, allowing for the precise tuning of optoelectronic properties.

Key Applications of this compound in OLEDs

The primary application of this compound is as a precursor for the synthesis of deuterated host and emitter materials for the emissive layer (EML) of an OLED. The enhanced stability of materials derived from this deuterated building block directly translates to longer-lasting and more efficient devices.

Key applications include:

-

Blue Host Materials: The wide bandgap and high triplet energy of the anthracene core make it an ideal scaffold for host materials in phosphorescent and fluorescent OLEDs. Deuteration of the host material has been shown to significantly improve the lifetime of blue OLEDs.

-

Blue Emitting Materials: Functionalization of the 9-position of the deuterated anthracene core allows for the synthesis of highly efficient and stable blue emitters.

-

Charge Transport Materials: While less common, deuterated anthracene derivatives can be incorporated into hole transport layers (HTLs) and electron transport layers (ETLs) to improve their operational stability.

Quantitative Performance Enhancements with Deuterated Materials

The use of deuterated materials in OLEDs leads to significant improvements in device lifetime. The following table summarizes typical performance enhancements observed in studies comparing deuterated and non-deuterated OLEDs.

| Performance Metric | Non-Deuterated Material | Deuterated Material | Improvement Factor |

| T95 Lifetime (hours) | ~82 | ~140 | 1.7x |

| T90 Lifetime (hours) | - | Up to an eight-fold increase has been demonstrated | Up to 8x |

| LT50 Lifetime (hours) | 7.2 | 42.8 | 5.9x |

| External Quantum Efficiency (EQE) | 19.9% | 27.4% | 1.38x |

| Power Efficiency (lm/W) | 33.6 | 41.2 | 1.23x |

Data compiled from multiple sources demonstrating the impact of deuteration on various OLED device architectures and materials.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods for preparing deuterated anthracene compounds. This multi-step synthesis starts from deuterated benzene.

Protocol:

-

Friedel-Crafts Acylation: React deuterated benzene (benzene-d6) with phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(benzoyl-d5)-benzoic acid-d4.

-

Ring Closure: Cyclize the product from the previous step using a strong acid (e.g., concentrated sulfuric acid) to yield anthraquinone-d8.

-

Reduction: Reduce the anthraquinone-d8 to anthracene-d8 using a suitable reducing agent (e.g., zinc dust in aqueous ammonia).

-

Bromination: Brominate the anthracene-d8 at the 9-position using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride or chloroform) to yield this compound.

-

Purification: Purify the final product by recrystallization or column chromatography.

References

- 1. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oled-info.com [oled-info.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101973844B - Method for synthesizing 1,2,3,4- tetradeutero-9-bromoanthracene - Google Patents [patents.google.com]

9-Bromoanthracene-d9 as a Cutting-Edge Tracer in Environmental Forensics and Fate Studies

Application Note

Introduction

9-Bromoanthracene-d9 is a deuterated polycyclic aromatic hydrocarbon (PAH) that serves as a powerful and precise tracer for a variety of environmental investigations. Its chemical properties, closely mirroring its non-deuterated counterpart, 9-bromoanthracene, combined with its distinct mass, make it an ideal tool for tracking the fate and transport of contaminants in soil, sediment, and water systems. The nine deuterium atoms provide a unique mass spectrometric signature, allowing for its unambiguous detection and quantification at very low concentrations, even in complex environmental matrices. This isotopic labeling ensures that the tracer behaves almost identically to the compound of interest, providing a realistic representation of its environmental behavior without altering the system's chemistry.

Principle of Application

The core principle behind using this compound as a tracer lies in its function as a labeled analog. When introduced into an environmental system, it follows the same transport and degradation pathways as other PAHs and similarly structured organic pollutants. By monitoring the movement and transformation of this compound, researchers can gain valuable insights into processes such as:

-

Contaminant Transport and Dispersion: Tracking the movement of pollutants from a source, determining the extent of a contamination plume, and modeling dispersal patterns in soil and water.

-

Sediment Resuspension and Deposition: Quantifying the movement of sediments in rivers, lakes, and coastal areas, which is crucial for understanding pollutant distribution and ecosystem health.

-

Bioavailability and Degradation: Assessing the fraction of a contaminant that is available to organisms and monitoring its breakdown by microbial or abiotic processes. By comparing the fate of freshly "spiked" this compound with that of historical contamination, the bioavailability of aged pollutants can be inferred.

-

Validation of Remediation Technologies: Evaluating the effectiveness of cleanup strategies by tracking the removal or transformation of the tracer as a proxy for the target contaminants.

Key Applications and Protocols

The versatility of this compound allows for its use in a range of environmental studies. Below are detailed protocols for two key applications.

Application 1: Soil Column Study for Contaminant Leaching and Transport

Objective: To quantify the mobility and leaching potential of a hydrophobic contaminant through a soil column, using this compound as a tracer.

Experimental Workflow Diagram

Caption: Workflow for a soil column tracer study.

Protocol:

-

Soil Preparation:

-

Collect a representative soil sample from the study site.

-

Air-dry the soil and sieve it through a 2 mm mesh to remove large debris.

-

Characterize the soil for properties such as texture, organic matter content, pH, and bulk density.

-

-

Column Packing:

-

Use a glass or stainless steel column of appropriate dimensions (e.g., 30 cm length, 5 cm inner diameter).

-

Pack the column with the prepared soil to a uniform bulk density, representative of field conditions. A small layer of glass wool can be placed at the bottom to retain the soil.

-

-

Tracer Application (Spiking):

-

Prepare a stock solution of this compound in a suitable solvent like acetone.

-

To minimize the impact of the solvent on the soil microbiology, a recommended method is to spike a small portion of the soil (e.g., the top 2 cm, representing 25% of the soil volume) that will be placed at the top of the column.[1][2]

-

Apply the this compound solution to this soil portion and allow the solvent to evaporate completely in a fume hood.[1][3]

-

Carefully place the spiked soil layer on top of the packed soil column.

-

-

Leaching:

-

Apply a simulated rainfall event using a peristaltic pump or a burette to deliver a known volume of water at a constant rate to the top of the soil column.

-

The flow rate should be chosen to mimic environmental conditions of interest (e.g., average rainfall intensity).

-

-

Sample Collection:

-

Collect the leachate from the bottom of the column in fractions at regular time intervals (e.g., every hour).

-

At the end of the experiment, carefully extrude the soil core from the column and section it into segments (e.g., every 5 cm).

-

-

Extraction and Analysis:

-

Extract the this compound from the leachate fractions using liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE).

-

Extract the tracer from the soil segments using an appropriate method such as Soxhlet extraction or pressurized fluid extraction.

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to quantify the concentration of this compound.

-

Application 2: Sediment Resuspension and Transport Study

Objective: To trace the movement and deposition of fine sediments in an aquatic environment using this compound as a particle tracer.

Experimental Workflow Diagram

Caption: Workflow for a sediment transport tracer study.

Protocol:

-

Tracer Preparation:

-

Collect a sufficient quantity of fine sediment from the study site.

-

In the laboratory, create a slurry of the sediment with site water.

-

Add a solution of this compound (dissolved in a minimal amount of water-miscible solvent like acetone) to the slurry.

-

Stir the slurry for an extended period (e.g., 24 hours) to allow for the adsorption of the tracer onto the sediment particles.

-

Allow the sediment to settle, decant the supernatant, and wash the labeled sediment with clean site water to remove any unadsorbed tracer.

-

-

Deployment:

-

Carefully introduce the labeled sediment at the point of interest in the aquatic system (e.g., a riverbed, a dredged material disposal site).

-

The deployment should be done in a way that minimizes initial disturbance and allows for natural transport processes to take over.

-

-

Sampling:

-

Establish a sampling grid or transects radiating from the deployment point.

-

Collect surface sediment samples (e.g., using a grab sampler) at predetermined time intervals after deployment (e.g., after one tidal cycle, after a storm event).

-

-

Extraction and Analysis:

-

Freeze-dry and homogenize the collected sediment samples.

-

Extract the this compound from the sediment samples using a suitable solvent extraction method.

-

Quantify the concentration of the tracer in the extracts using GC-MS.

-

-

Data Interpretation:

-

Map the concentrations of this compound across the sampling grid to determine the direction and extent of sediment transport.

-

The data can be used to calculate sediment transport rates and validate sediment transport models.

-

Data Presentation

Quantitative data from tracer studies are essential for understanding environmental processes. The following table illustrates the type of data that would be collected and analyzed in a hypothetical soil column leaching study.

| Parameter | Soil Layer 1 (0-5 cm) | Soil Layer 2 (5-10 cm) | Soil Layer 3 (10-15 cm) | Leachate (Total) |

| Initial Spiked Amount (µg) | 100 | 0 | 0 | N/A |

| Final Amount Recovered (µg) | 75.2 | 12.8 | 1.5 | 8.9 |

| Recovery (%) | 75.2% | 12.8% | 1.5% | 8.9% |

| Mass Balance (%) | \multicolumn{4}{c | }{98.4%} | ||

| Calculated Half-life (days) | \multicolumn{4}{c | }{Illustrative Value: 150} |

Note: The data presented in this table is for illustrative purposes to demonstrate how results from a this compound tracer study would be presented. Actual values will vary depending on the specific experimental conditions.

Signaling Pathway and Logical Relationships

The logical flow of a tracer study can be visualized to understand the relationship between the experimental stages and the final interpretation.

Caption: Logical flow of a tracer study.

This compound is an invaluable tool for researchers and scientists in the field of environmental science. Its properties as a stable isotope-labeled tracer allow for precise and accurate tracking of contaminant and sediment transport in complex environmental systems. The protocols outlined above provide a framework for conducting robust tracer studies, and the ability to generate quantitative data on the fate and transport of this compound provides critical information for environmental risk assessment and the development of effective remediation strategies.

References

Application Notes: 9-Bromoanthracene-d9 for Isotope Dilution Analysis of Polycyclic Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of trace-level compounds. This method relies on the addition of a known amount of an isotopically labeled analog of the analyte of interest to the sample at the beginning of the analytical process. The labeled compound, or internal standard, behaves chemically and physically similarly to the native analyte throughout extraction, cleanup, and analysis, effectively correcting for any sample loss during these steps. 9-Bromoanthracene-d9, a deuterated form of 9-Bromoanthracene, serves as an excellent internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds. Its use in conjunction with gas chromatography-mass spectrometry (GC-MS) significantly enhances the accuracy and precision of quantitative analysis in complex matrices such as environmental solids, food products, and pharmaceutical preparations.

Principle of Isotope Dilution using this compound

The core principle of isotope dilution is the establishment of a precise ratio between the native analyte and the isotopically labeled internal standard. Since this compound is chemically identical to any native bromoanthracene or structurally similar PAHs, it will be lost in the same proportion as the analyte during sample preparation. By measuring the ratio of the mass spectrometric signals of the native analyte to the deuterated standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, irrespective of the overall recovery of the analytical method.

Applications

The use of this compound as an internal standard is particularly beneficial in the following applications:

-